4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Mechanism of Action
Target of Action
The compound “4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” belongs to the family of isoxazole derivatives . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been reported to show prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . .
Mode of Action
The mode of action of isoxazole derivatives can vary depending on the specific compound and its substitutions . The compound’s interaction with its targets can lead to various changes, such as inhibition or activation of certain biochemical processes.
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways due to their wide range of biological activities The affected pathways and their downstream effects can vary greatly depending on the specific compound and its targets
Result of Action
The molecular and cellular effects of a compound’s action can vary greatly depending on its targets and mode of action. Isoxazole derivatives have been reported to have various effects due to their wide range of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of Isoxazole Ring: : The isoxazole ring can be synthesized via a cyclization reaction involving hydroximinoyl chlorides and alkynes. For example, Jeong et al. (2014) reported the synthesis of fluoroisoxazoles using a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
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Introduction of Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a substitution reaction, where a suitable methoxyphenyl precursor reacts with the isoxazole intermediate.
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Formation of Benzamide Moiety: : The final step involves the formation of the benzamide moiety through an amide coupling reaction. This can be achieved by reacting the isoxazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Comparison
Compared to similar compounds, 4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of the fluorine atom and the isoxazole ring. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-4-12(5-9-16)17-10-15(21-24-17)11-20-18(22)13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJOJFENXWHJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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